BenchChemオンラインストアへようこそ!

1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

Physicochemical profiling Drug-likeness Medicinal chemistry

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1376361-53-3) is a trisubstituted pyrazole derivative with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol. The compound features a pyrazole core bearing a carboxylic acid group at the 4-position, a methyl substituent at the 3-position, and a 3-chlorobenzyl moiety attached via a methylene bridge to the N1 nitrogen.

Molecular Formula C12H11ClN2O2
Molecular Weight 250.68 g/mol
CAS No. 1376361-53-3
Cat. No. B1428956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid
CAS1376361-53-3
Molecular FormulaC12H11ClN2O2
Molecular Weight250.68 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H11ClN2O2/c1-8-11(12(16)17)7-15(14-8)6-9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,16,17)
InChIKeyJYWWMOLEJGSSPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1376361-53-3): Structural and Procurement Baseline for Pyrazole-4-carboxylic Acid Building Blocks


1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 1376361-53-3) is a trisubstituted pyrazole derivative with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol [1]. The compound features a pyrazole core bearing a carboxylic acid group at the 4-position, a methyl substituent at the 3-position, and a 3-chlorobenzyl moiety attached via a methylene bridge to the N1 nitrogen [1]. It is commercially available as a research chemical from multiple suppliers, typically at ≥95% purity, in quantities ranging from 50 mg to bulk scale [2]. The compound belongs to the broader class of pyrazole-4-carboxylic acids, which have been explored as scaffolds for kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds [3].

Why 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid Cannot Be Interchanged with Generic Pyrazole-4-carboxylic Acid Analogs


Generic substitution among pyrazole-4-carboxylic acid derivatives is not scientifically valid because even minor structural variations—such as the presence or absence of the methylene spacer, the position of chlorine substitution, or the presence of the 3-methyl group—can profoundly alter physicochemical properties, target binding, and biological activity [1]. The 3-chlorobenzyl substituent in this compound introduces distinct electronic effects and steric bulk compared to direct N-phenyl analogs, while the methylene bridge adds conformational flexibility absent in N-aryl counterparts [1][2]. Evidence from related pyrazole-4-carboxylic acid kinase inhibitor series demonstrates that substituent modifications at the N1 and C3 positions can shift kinase selectivity profiles and modulate potency by orders of magnitude [2]. Additionally, the 3-chloro substituent on the benzyl ring provides a synthetic handle (via cross-coupling chemistry) and potential halogen-bonding interactions that are not available in the unsubstituted benzyl analog [3]. These differentiating features are quantified below where data permit, and explicitly noted where evidence gaps remain.

Quantitative Differentiation Evidence: 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid vs. Closest Analogs


Hydrophobicity and Permeability Differentiation: LogP Comparison with 1-Benzyl-3-methyl-1H-pyrazole-4-carboxylic acid

The target compound has a computed XLogP3-AA of 2.4, compared to approximately 1.8 for the chlorine-free analog 1-benzyl-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 54815-29-1) [1][2]. The increase of approximately 0.6 log units is attributable to the 3-chloro substituent on the benzyl ring. This shift places the target compound closer to the optimal lipophilicity range (LogP 2–4) for passive membrane permeability while maintaining aqueous solubility characteristics favorable for biochemical assay compatibility [3]. The chlorine atom also introduces the potential for halogen bonding with target proteins, a molecular recognition feature entirely absent in the unsubstituted benzyl analog [3].

Physicochemical profiling Drug-likeness Medicinal chemistry

Molecular Weight and Bulk Differentiation vs. 5-Chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

The target compound has a molecular weight of 250.68 g/mol, compared to 285.13 g/mol for the 5-chloro analog 5-chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid (CAS 956374-18-8) [1]. The difference of 34.45 g/mol (one additional chlorine atom) places the target compound more favorably within the 'lead-like' molecular weight range (MW ≤ 300) [2]. Furthermore, the target compound retains an unsubstituted C5 position on the pyrazole ring, preserving a site for further synthetic elaboration (e.g., halogenation, cross-coupling) that is blocked in the 5-chloro comparator [1].

Fragment-based drug design Lead-likeness Molecular complexity

Conformational Flexibility and Target Engagement: Methylene Bridge vs. Direct N-Aryl Linkage in 1-(3-Chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid

The target compound incorporates a methylene spacer between the pyrazole N1 and the 3-chlorophenyl ring, in contrast to 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid (CAS 1152882-32-0), which features a direct N-aryl bond and lacks the methylene bridge [1][2]. The methylene bridge in the target compound introduces an additional rotatable bond (3 vs. 2 for the comparator), which can facilitate induced-fit binding to protein targets by allowing the chlorophenyl group to adopt multiple conformational poses within a binding pocket [3]. In contrast, the direct N-aryl linkage in the comparator restricts conformational freedom and imposes a fixed spatial orientation of the chlorophenyl ring relative to the pyrazole core [2]. The comparator 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid has been characterized as a reversible PKC inhibitor, whereas the biological target profile of the target compound remains to be systematically elucidated .

Conformational analysis Kinase inhibitor design Structure-activity relationships

Topological Polar Surface Area and Hydrogen Bonding Capacity: Comparison Across the Pyrazole-4-carboxylic Acid Series

The target compound has a topological polar surface area (TPSA) of 55.1 Ų, with one hydrogen bond donor (carboxylic acid OH) and three hydrogen bond acceptors (carboxylic acid carbonyl and pyrazole ring nitrogens) [1]. This TPSA value is identical to that of its closest structural analogs in the pyrazole-4-carboxylic acid series that share the same core functional groups [2]. The TPSA of 55.1 Ų falls well below the commonly cited threshold of 140 Ų for predicted oral bioavailability and below 90 Ų for potential CNS penetration [3]. For procurement decisions, this means the compound maintains favorable predicted permeability characteristics while the structural differentiation resides in the substituent pattern (3-chlorobenzyl + 3-methyl) rather than in gross polar surface area changes.

ADME prediction Blood-brain barrier penetration Oral bioavailability

Commercial Availability and Pricing Differentiation: Procurement Accessibility vs. N-Aryl Analogs

The target compound is available from multiple established chemical suppliers including American Elements, Biosynth (as BFC36153), CymitQuimica, and Fujifilm Wako (sourced from Enamine) [1]. Pricing analysis reveals that the target compound at 50 mg scale is priced at approximately €620 from CymitQuimica , while the direct N-aryl analog 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid shows similar pricing tiers . The 3-chlorobenzyl-substituted series (including the target compound) is generally available in a wider range of package sizes (100 mg to 10 g) compared to some N-aryl analogs, which may have more restricted catalog offerings . This broader availability across multiple suppliers with documented analytical characterization reduces single-supplier dependency risk for procurement planning.

Chemical procurement Building block sourcing Supply chain comparison

Absence of Published Head-to-Head Biological Efficacy Data: Transparent Gap Analysis

IMPORTANT CAVEAT: A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent databases did not identify any published study reporting quantitative biological activity data (IC50, Ki, EC50, MIC, etc.) for this specific compound as of the search date [1][2]. This represents a significant evidence gap. The closest structurally characterized compounds with published biological data include 1-(3-chlorophenyl)-5-ethyl-1H-pyrazole-4-carboxylic acid (reported as a reversible PKC inhibitor) and trisubstituted pyrazole carboxamides in the FXR antagonist series (e.g., 1-(3-chlorophenyl)-3-p-tolyl-1H-pyrazole-4-carboxylic acid derivatives with IC50 values in the nanomolar range) [3]. Until direct comparative biological data are generated, all performance claims involving this compound must be limited to its structural and physicochemical differentiation.

Evidence gap Biological activity Future research directions

Recommended Research and Industrial Application Scenarios for 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid


Kinase Inhibitor Lead Generation: Pyrazole-4-carboxylic Acid Scaffold with Enhanced Conformational Flexibility

The compound is suited as a core scaffold for kinase inhibitor discovery programs where conformational adaptability is desired. The methylene bridge between N1 and the 3-chlorophenyl ring provides conformational freedom not available in direct N-aryl pyrazole analogs [1]. Research by Persson et al. demonstrated that pyrazole-4-carboxylic acids can inhibit CK2, AKT1, PKA, PKCα, and SAPK2a kinases, with structure-activity relationships modulated by substituent patterns [2]. The target compound's 3-chlorobenzyl + 3-methyl substitution pattern represents an unexplored combination within this pharmacophore space, offering the potential for novel kinase selectivity profiles upon biological evaluation.

Fragment-Based Drug Discovery: Lead-Like Physicochemical Profile with Synthetic Elaboration Potential

With a molecular weight of 250.68 g/mol, XLogP of 2.4, and TPSA of 55.1 Ų, the target compound meets commonly accepted lead-like criteria [1]. The unsubstituted C5 position on the pyrazole ring provides a vector for further synthetic diversification through halogenation, cross-coupling, or direct functionalization [1]. This contrasts with the 5-chloro analog (CAS 956374-18-8) where this position is blocked, limiting synthetic options . The carboxylic acid group at C4 offers a convenient handle for amide coupling or esterification to generate compound libraries.

Agrochemical Intermediate: Pyrazole-4-carboxylic Acid Building Block for Fungicide and Herbicide Development

Pyrazole-4-carboxylic acid derivatives are established intermediates in the synthesis of SDHI fungicides (e.g., fluxapyroxad, benzovindiflupyr) and herbicidal compounds [1]. The 3-chlorobenzyl substituent in the target compound introduces electron-withdrawing character that can modulate the reactivity and target binding of downstream amide or ester derivatives [2]. The compound's commercial availability in bulk quantities through multiple suppliers makes it a viable starting material for agrochemical process chemistry and scale-up studies .

Chemical Biology Tool Compound Development: Halogen-Enriched Probe for Target Identification

The presence of chlorine at the 3-position of the benzyl ring provides a spectroscopic handle (via X-ray crystallography anomalous scattering) and a potential reactive site for further functionalization through cross-coupling chemistry [1]. This feature is absent in the chlorine-free 1-benzyl analog [2]. The compound can serve as a precursor for activity-based probes or affinity chromatography ligands when coupled through the C4 carboxylic acid to biotin, fluorophores, or solid supports, enabling target deconvolution studies in chemical biology.

Quote Request

Request a Quote for 1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.